4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride

Purity specification Quality control Procurement

Solid HCl salt with ≥98% purity for robotic weighing and ambient storage. Enables orthogonal SN2/oxidation sequences without protecting groups, accelerating kinase inhibitor library synthesis. Ideal for CRO scale-up.

Molecular Formula C6H8Cl2N2S
Molecular Weight 211.11 g/mol
Cat. No. B15055233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride
Molecular FormulaC6H8Cl2N2S
Molecular Weight211.11 g/mol
Structural Identifiers
SMILESCSC1=NC=CC(=N1)CCl.Cl
InChIInChI=1S/C6H7ClN2S.ClH/c1-10-6-8-3-2-5(4-7)9-6;/h2-3H,4H2,1H3;1H
InChIKeyXJWUHQCPKZPWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Chloromethyl)-2-(methylthio)pyrimidine Hydrochloride: A High-Purity Bifunctional Pyrimidine Building Block for Pharmaceutical Synthesis


4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride (CAS 1998216-04-8) is a nitrogen-containing heterocyclic building block featuring two distinct reactive handles: a nucleophile-sensitive chloromethyl group at the 4-position and an oxidizable/leaving-capable methylthio group at the 2-position . The hydrochloride salt form (molecular weight 211.11 g/mol, C₆H₈Cl₂N₂S) confers crystalline solid handling advantages, with commercial purity specifications of ≥98% (NLT 98%) enabling direct use in medicinal chemistry workflows without additional purification . This compound serves as a key intermediate in the synthesis of kinase inhibitor scaffolds and other pharmaceutically relevant heterocyclic systems.

Why Generic Substitution of 4-(Chloromethyl)-2-(methylthio)pyrimidine Hydrochloride Fails: Divergent Reactivity and Regioselectivity Versus Chloro, Bromo, and Dichloro Analogs


The bifunctional architecture of 4-(chloromethyl)-2-(methylthio)pyrimidine creates a reactivity profile that cannot be replicated by simple halogenated pyrimidines. The methylthio group is not merely a passive substituent; it actively modulates regioselectivity in cross-coupling reactions, exhibiting opposite site-selectivity compared to 2,4-dichloropyrimidine analogues . Furthermore, the 4-chloromethyl handle offers SN2-type nucleophilic substitution kinetics distinct from the SNAr reactivity of 4-chloro, 4-bromo, or 4-iodo analogs, enabling orthogonal functionalization sequences. The hydrochloride salt form provides a crystalline solid with defined stoichiometry, whereas the free base and many halogenated comparators exist as liquids or low-melting solids requiring refrigerated storage [1]. These differences directly impact synthetic route design, purification efficiency, and the feasibility of sequential derivatization without protecting group strategies.

Quantitative Differentiation Evidence for 4-(Chloromethyl)-2-(methylthio)pyrimidine Hydrochloride: Purity, Physical Form, and Synthetic Efficiency


Superior Commercial Purity Specification of Hydrochloride Salt Versus Halogenated Analogs

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is commercially supplied with a purity specification of NLT 98% . In contrast, the 4-bromo-2-(methylthio)pyrimidine and 4-iodo-2-(methylthio)pyrimidine analogs are typically available at 95% purity [1], while 4-chloro-2-(methylthio)pyrimidine is available at >98.0%(GC) but as a liquid requiring refrigerated storage under inert gas [2]. The higher nominal purity of the hydrochloride salt reduces the need for pre-use purification in multistep syntheses.

Purity specification Quality control Procurement

Crystalline Hydrochloride Salt Form Enables Ambient Storage Versus Liquid Chloro Analog Requiring Refrigeration

4-(Chloromethyl)-2-(methylthio)pyrimidine hydrochloride is a solid hydrochloride salt that can be stored at ambient temperature in a cool, dry place . Its closest structural analog in the 4-position, 4-chloro-2-(methylthio)pyrimidine, is a liquid at 20°C that requires refrigerated storage (0-10°C) under inert gas and is labeled as air-sensitive and heat-sensitive [1]. This physical form difference directly impacts ease of weighing, shipping stability, and long-term storage infrastructure requirements.

Physical form Storage stability Handling

Methylthio Group Confers Opposite Regioselectivity in Palladium-Catalyzed Cross-Coupling Compared to Dichloro Analogues

In palladium-catalyzed cross-coupling reactions with benzylzinc reagents, 2-(methylthio)pyrimidines exhibit regioselectivity opposite to that of their 2,4-dichloropyrimidine analogues . While 2,4-dichloropyrimidines undergo preferential substitution at the 4-position, 2,4-bis(methylthio)pyrimidines react at the 2-position. This class-level inference extends to 4-(chloromethyl)-2-(methylthio)pyrimidine, where the methylthio group at the 2-position establishes a reactivity hierarchy distinct from chloro-substituted pyrimidines, enabling orthogonal functionalization strategies not accessible with dichloro building blocks.

Regioselectivity Cross-coupling Synthetic strategy

Optimal Procurement and Application Scenarios for 4-(Chloromethyl)-2-(methylthio)pyrimidine Hydrochloride Based on Quantitative Differentiation


Parallel Medicinal Chemistry Libraries Requiring High Purity and Ambient-Stable Solid Building Blocks

For high-throughput synthesis campaigns or parallel library generation where dozens to hundreds of analogs are prepared from a common building block, the combination of NLT 98% purity and ambient-stable solid form of 4-(chloromethyl)-2-(methylthio)pyrimidine hydrochloride provides practical advantages [1]. The solid form enables precise robotic weighing without evaporation losses, while the high starting purity reduces the incidence of failed reactions due to contaminant interference. This scenario is particularly relevant for pharmaceutical discovery organizations synthesizing focused kinase inhibitor libraries where the methylthio group serves as a precursor to sulfoxide/sulfone pharmacophores or a leaving group for subsequent diversification .

Sequential Orthogonal Functionalization for Complex Heterocyclic Scaffold Assembly

Researchers synthesizing densely functionalized pyrimidine cores can exploit the orthogonal reactivity of the chloromethyl group (SN2 nucleophilic substitution) and the methylthio group (oxidation to sulfoxide/sulfone, or transition-metal-catalyzed cross-coupling) to achieve site-selective derivatization . The regioselectivity advantage of the methylthio group in palladium-catalyzed coupling reactions enables reaction sequences that would require protecting group strategies when using 2,4-dichloropyrimidine analogues [1]. This scenario applies to the synthesis of EGFR kinase inhibitor candidates and other ATP-competitive inhibitors where precise control over substitution patterns is critical for target selectivity .

Process Chemistry Development Where Liquid Reagent Handling Introduces Variability

In kilo-lab or pilot plant settings where reagent handling consistency impacts batch reproducibility, the solid hydrochloride salt form of 4-(chloromethyl)-2-(methylthio)pyrimidine eliminates the volumetric dispensing errors associated with liquid alternatives such as 4-chloro-2-(methylthio)pyrimidine [1]. The ambient storage compatibility also simplifies logistics and reduces cold-chain validation burden compared to refrigerated liquid reagents . This scenario is directly relevant to contract research organizations (CROs) and pharmaceutical development groups scaling up synthetic routes from discovery to preclinical supply.

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